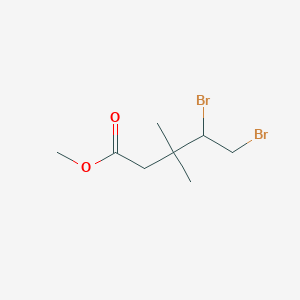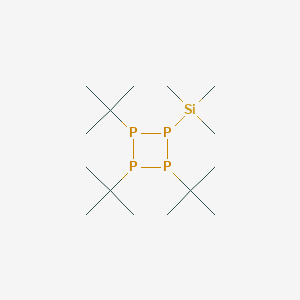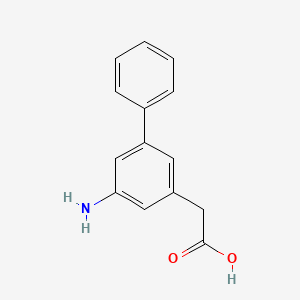
5-Amino-3-biphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-biphenylacetic acid: is an organic compound that features both an amino group and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions to yield hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Biology: In biological research, this compound is studied for its interactions with proteins and enzymes, providing insights into biochemical pathways and mechanisms .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 5-Amino-3-biphenylacetic acid is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-Amino-3-biphenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The biphenyl structure provides a rigid framework that can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
4-Biphenylacetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
3-Amino-4-biphenylacetic acid: Positional isomer with the amino group at a different location, leading to variations in biological activity and chemical behavior
Uniqueness: 5-Amino-3-biphenylacetic acid is unique due to the specific positioning of the amino group on the biphenylacetic acid framework. This positioning influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
75852-46-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(3-amino-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8,15H2,(H,16,17) |
InChI Key |
HROOQWGZDYRPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


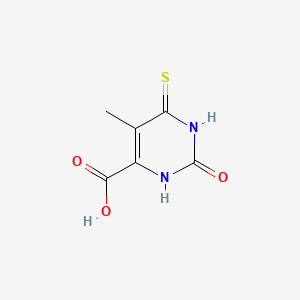
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
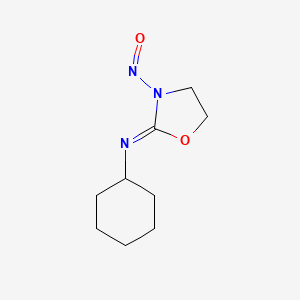

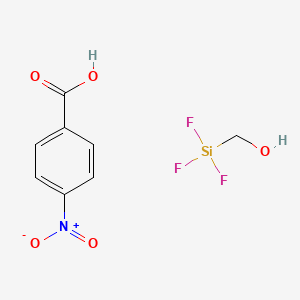
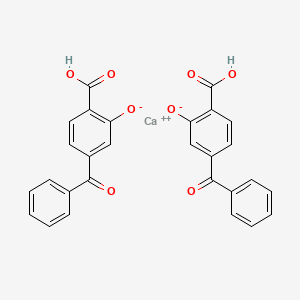
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
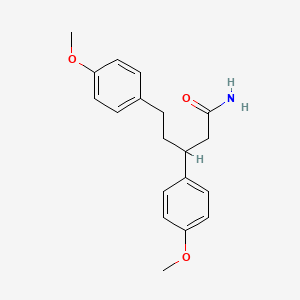

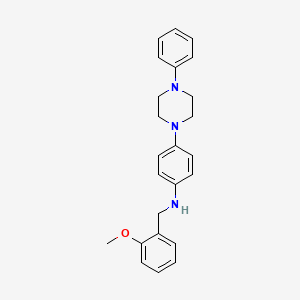

![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
